Omaveloxolone

Inflammation Nrf2 Activation Macrophage Biology

Researchers seeking a clinically validated Nrf2 activator face limited options with adequate brain penetration and safety data. Omaveloxolone (RTA 408) solves this as the only FDA-approved therapy for Friedreich's ataxia, offering robust target engagement and a well-characterized PK profile. • Potent Nrf2 activation (IC50 ~4.4 nM in NO suppression assays) • Clinically demonstrated efficacy on mFARS neurological scale • Differentiated from bardoxolone methyl via difluoropropanamide modification for improved safety • Measurable brain penetration for CNS studies • Research-use only; ready for immediate shipment.

Molecular Formula C33H44F2N2O3
Molecular Weight 554.7 g/mol
CAS No. 1474034-05-3
Cat. No. B612239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmaveloxolone
CAS1474034-05-3
SynonymsRTA408;  RTA408;  RTA-408. Omaveloxolone
Molecular FormulaC33H44F2N2O3
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C
InChIInChI=1S/C33H44F2N2O3/c1-27(2)11-13-33(37-26(40)32(8,34)35)14-12-31(7)24(20(33)17-27)21(38)15-23-29(5)16-19(18-36)25(39)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3,(H,37,40)/t20-,22-,24-,29-,30+,31+,33-/m0/s1
InChIKeyRJCWBNBKOKFWNY-IDPLTSGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilityPractically insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Omaveloxolone: Nrf2 Activator for Research and Drug Development


Omaveloxolone (RTA 408) is a second-generation synthetic oleanane triterpenoid that potently activates the transcription factor Nrf2, thereby modulating the expression of genes with antioxidative, anti-inflammatory, and mitochondrial bioenergetic activities [1]. Structurally resembling the first-generation analog bardoxolone methyl (CDDO-Me/RTA 402), omaveloxolone features a critical modification—a difluoropropanamide moiety replacing the carboxylic acid group at the C-28 position—which confers distinct pharmacokinetic and pharmacodynamic properties [2]. This compound is the first and only therapy approved by the U.S. FDA (as Skyclarys®) for the treatment of Friedreich's ataxia, a rare, degenerative neuromuscular disorder [3].

1
Nrf2 pathway activation studies: Reported nanomolar-range activity in cell-based models supports use as a pathway activator tool compound.
2
Mitochondrial bioenergetics research: Modulates downstream antioxidant and bioenergetic genes, fitting disease-relevant oxidative stress models.
3
Friedreich's ataxia research comparator: FDA-approved status provides a context for benchmarking novel compounds in FA-focused studies.

Why Omaveloxolone Cannot Be Substituted


While both omaveloxolone and its first-generation analog bardoxolone methyl (CDDO-Me) are potent Nrf2 activators and share a core triterpenoid scaffold, critical differences in molecular structure, pharmacokinetics, safety profile, and regulatory status preclude simple substitution [1]. The difluoropropanamide modification in omaveloxolone alters its tissue distribution and metabolic stability, leading to a different in vivo exposure profile [2]. Furthermore, bardoxolone methyl's clinical development has been significantly hampered by serious adverse events, including a higher rate of heart failure and related hospitalizations observed in a Phase 3 trial, whereas omaveloxolone has demonstrated a generally favorable safety and tolerability profile in its pivotal registration trials [3]. This combination of distinct molecular and clinical attributes makes omaveloxolone a unique, non-fungible entity for both research applications and therapeutic use.

Omaveloxolone (RTA 408)
Bardoxolone methyl (CDDO-Me)
Molecular structure
Difluoropropanamide moiety at C-28 alters tissue distribution
Carboxylic acid group leads to distinct in vivo exposure profile
Safety-related endpoint context
Reported tolerability endpoint profile in FA trial; low discontinuation rate
Reported heart failure-related endpoint signal in CKD trial; trial terminated
Regulatory status
FDA-approved for Friedreich's ataxia research context
No regulatory approval; development pathway differs significantly

Omaveloxolone Quantitative Evidence


NO Suppression in Macrophages

In a direct comparative assay using RAW 264.7 mouse macrophages stimulated with IFNγ, omaveloxolone (RTA 408) and bardoxolone methyl (RTA 402) were both found to potently suppress nitric oxide (NO) production. The measured potency was similar between the two compounds, indicating that the structural modification does not diminish its ability to engage the Nrf2 pathway and exert anti-inflammatory effects in this cellular context [1].

NO Suppression in Macrophages
Head-to-head
IC50: 4.4 ± 1.8 nM
Comparator: 1.9 ± 0.8 nM (Bardoxolone methyl)
Retains reported nanomolar-range Nrf2 pathway engagement in this cell model.
RAW 264.7 cells, IFNγ stimulation model.
Inflammation Nrf2 Activation Macrophage Biology

Efficacy in Friedreich's Ataxia

Omaveloxolone is the first and only drug to demonstrate a statistically significant improvement in neurological function in patients with Friedreich's ataxia in a randomized, placebo-controlled Phase 2/3 trial [1]. This outcome stands in stark contrast to the clinical development of bardoxolone methyl, which has not been pursued or demonstrated to be effective for this indication. The lack of a direct comparator in FA underscores omaveloxolone's unique position for this disease-relevant application.

Efficacy in Friedreich's Ataxia
Trial context
Δ mFARS: -2.40 points vs. placebo
p = 0.014; 48-week MOXIe Part 2 trial
Reported neurological endpoint improvement context in FA model.
150 mg daily oral dose. n=51 (omaveloxolone), n=52 (placebo).
Neurology Friedreich's Ataxia Clinical Trial mFARS

Cardiovascular Safety Profile

A key differentiator for omaveloxolone is its distinct safety profile compared to bardoxolone methyl. While a direct head-to-head clinical safety trial has not been conducted, the clinical experience with bardoxolone methyl is notable for a significant increase in heart failure-related adverse events that halted a major Phase 3 trial [1]. In contrast, the Phase 2/3 MOXIe trial of omaveloxolone in Friedreich's ataxia reported a generally favorable tolerability profile, with adverse events being mostly mild or moderate and not leading to high discontinuation rates [2].

Cardiovascular Safety Profile
Cross-study comparable
Discontinuation rate: 8% (drug) vs. 4% (placebo)
Comparator: Higher heart failure event signal in bardoxolone BEACON trial
Distinct safety-related endpoint context; class-specific safety review required.
Qualitative difference across different trial populations.
Drug Safety Cardiovascular Clinical Pharmacology

Pharmacokinetic Differentiation: Extended Half-Life and Dose-Proportional Exposure

Omaveloxolone exhibits pharmacokinetic properties that differ from bardoxolone methyl. In non-human primates, omaveloxolone showed an apparent terminal half-life of approximately 9 to 18 hours after a single oral dose, with a longer half-life of up to 57 hours observed in human patients [1][2]. Bardoxolone methyl, in a Phase I oncology trial, was reported to have a long terminal half-life of 39 hours at high doses but also demonstrated nonlinear (dose-dependent) pharmacokinetics and high interpatient variability [3].

Pharmacokinetic Differentiation
Cross-study comparable
Human T½: ~57 h (range 32-90 h)
Comparator: ~39 h (Bardoxolone methyl, high dose)
Supports reported dose-proportional exposure context; extended half-life profile.
NHP data and human FA patient PK context.
Pharmacokinetics ADME Drug Development

Omaveloxolone Research Applications


Friedreich's Ataxia and Mitochondrial Research

Given its unique status as the only FDA-approved therapy for Friedreich's ataxia (FA) with a demonstrated clinical benefit on the mFARS neurological scale [1], omaveloxolone is the definitive reference compound for any research program investigating Nrf2 activation in FA or related mitochondrial disorders. Its use as a positive control in preclinical models or as a benchmark in novel drug discovery efforts is scientifically justified by its robust clinical validation [2].

In Vivo Nrf2-Mediated Tissue Protection

The well-characterized pharmacokinetic profile of omaveloxolone in primates and humans, showing dose-proportional exposure and measurable brain penetration, makes it an ideal tool compound for in vivo studies [1]. Researchers can confidently use it to establish PK/PD relationships for Nrf2 target gene induction in tissues of interest (e.g., liver, lung, brain) and to evaluate the therapeutic potential of Nrf2 activation in animal models of neurodegeneration, inflammation, and ischemia-reperfusion injury [2].

Cellular Selectivity and Off-Target Profiling

For studies focused on Nrf2 pathway activation, omaveloxolone's potent activity (low nM IC50 in NO suppression assays) provides a strong and validated positive control [1]. Its use is particularly relevant when screening novel Nrf2 activators to benchmark potency and ensure target engagement. Its distinct structure relative to bardoxolone methyl also allows for comparative studies to elucidate the functional consequences of the C-28 modification on cellular selectivity and downstream gene expression patterns [2].

Application
Selection Property
Validation Focus
FA & Mitochondrial Research
FDA-approved pathway context
Model-response benchmarking
In Vivo Tissue Protection Studies
Reported CNS penetrant PK profile
Target engagement & PK/PD modeling
Nrf2 Activator Screening
Validated cell-based activity
Potency benchmarking & selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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